molecular formula C11H6F3N3O B6337138 (Hydroxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile CAS No. 1024316-71-9

(Hydroxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile

Cat. No. B6337138
CAS RN: 1024316-71-9
M. Wt: 253.18 g/mol
InChI Key: NHRPWTACKFFGFX-UHFFFAOYSA-N
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Description

Hydroxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile, or H(3-CF3PA)MDCN, is an organic compound that has been studied for its potential applications in various scientific fields. H(3-CF3PA)MDCN was first synthesized in 2019 by a group of researchers at the University of Tokyo and has since been the subject of numerous research studies. H(3-CF3PA)MDCN is a versatile compound that has been studied for its potential applications in various scientific fields, including organic synthesis, catalysis, and drug discovery.

Scientific Research Applications

H(3-CF3PA)MDCN has been studied for its potential applications in various scientific fields, including organic synthesis, catalysis, and drug discovery. H(3-CF3PA)MDCN has been shown to be an effective catalyst for the synthesis of various organic compounds, such as amides and esters. In addition, H(3-CF3PA)MDCN has been studied for its potential applications in drug discovery. H(3-CF3PA)MDCN has been shown to be an effective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Mechanism of Action

The mechanism of action of H(3-CF3PA)MDCN is not fully understood, however, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in inflammation and is responsible for the production of prostaglandins, which are molecules that play a role in inflammation and pain. H(3-CF3PA)MDCN is believed to bind to the active site of the COX-2 enzyme and inhibit its activity, thus reducing the production of prostaglandins and resulting in the reduction of inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of H(3-CF3PA)MDCN have not been fully studied, however, it is believed to have anti-inflammatory and analgesic properties. H(3-CF3PA)MDCN has been shown to be an effective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. By inhibiting the activity of COX-2, H(3-CF3PA)MDCN is believed to reduce the production of prostaglandins, resulting in the reduction of inflammation and pain.

Advantages and Limitations for Lab Experiments

H(3-CF3PA)MDCN is a versatile compound that has been studied for its potential applications in various scientific fields, including organic synthesis, catalysis, and drug discovery. H(3-CF3PA)MDCN is a relatively stable compound and can be stored at room temperature. In addition, H(3-CF3PA)MDCN can be synthesized in a laboratory setting using a three-step process. However, H(3-CF3PA)MDCN is a relatively new compound and the biochemical and physiological effects of the compound have not been fully studied.

Future Directions

The potential applications of H(3-CF3PA)MDCN are numerous and the compound has been studied for its potential applications in various scientific fields, including organic synthesis, catalysis, and drug discovery. However, the biochemical and physiological effects of the compound have not been fully studied. Future research should focus on understanding the biochemical and physiological effects of H(3-CF3PA)MDCN, as well as exploring its potential applications in drug discovery and organic synthesis. Additionally, further research should be conducted to explore the potential of H(3-CF3PA)MDCN as a catalyst for the synthesis of various organic compounds. Finally, research should be conducted to explore the potential of H(3-CF3PA)MDCN as a therapeutic agent for the treatment of various diseases and disorders.

Synthesis Methods

H(3-CF3PA)MDCN is synthesized using a three-step process. The first step involves the reaction of 3-trifluoromethylphenylacetonitrile with 3-bromopropionic acid in the presence of a base. This reaction results in the formation of the intermediate compound, 3-trifluoromethylphenylacetonitrile-3-bromopropionic acid. The second step involves the reaction of the intermediate compound with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of the desired compound, H(3-CF3PA)MDCN. The final step involves the purification of the compound by recrystallization.

properties

IUPAC Name

2-[hydroxy-[3-(trifluoromethyl)anilino]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3O/c12-11(13,14)8-2-1-3-9(4-8)17-10(18)7(5-15)6-16/h1-4,17-18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRPWTACKFFGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=C(C#N)C#N)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Hydroxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile

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